molecular formula C10H13NO2 B14234217 2-[(Oxan-2-yl)oxy]pyridine CAS No. 343856-25-7

2-[(Oxan-2-yl)oxy]pyridine

Katalognummer: B14234217
CAS-Nummer: 343856-25-7
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: GCHGGHDBNQUMOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Oxan-2-yl)oxy]pyridine is a heterocyclic organic compound that features a pyridine ring bonded to an oxane (tetrahydropyran) moiety through an oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Oxan-2-yl)oxy]pyridine typically involves the reaction of pyridine derivatives with oxane derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with an oxane derivative in the presence of a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-[(Oxan-2-yl)oxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and piperidine derivatives, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-[(Oxan-2-yl)oxy]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(Oxan-2-yl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-[(Oxan-2-yl)oxy]pyridine is unique due to the presence of the oxane moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer

343856-25-7

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

2-(oxan-2-yloxy)pyridine

InChI

InChI=1S/C10H13NO2/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1,3,5,7,10H,2,4,6,8H2

InChI-Schlüssel

GCHGGHDBNQUMOU-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)OC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.